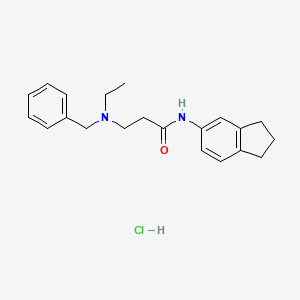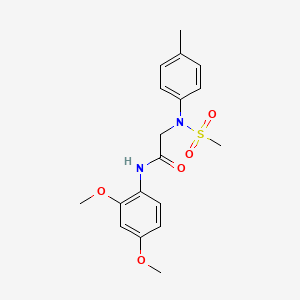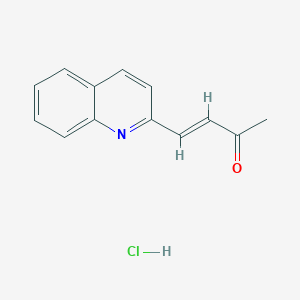![molecular formula C18H24N4O2 B6123928 2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6123928.png)
2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-propyl-4(3H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-propyl-4(3H)-pyrimidinone, also known as PMP-22, is a small molecule drug that has gained significant attention in scientific research due to its potential therapeutic applications. In
作用機序
2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-propyl-4(3H)-pyrimidinone exerts its effects by inhibiting the activity of various enzymes and signaling pathways. It has been shown to inhibit the activity of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), both of which are involved in cell growth and proliferation. 2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-propyl-4(3H)-pyrimidinone also inhibits the activity of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which are involved in angiogenesis.
Biochemical and Physiological Effects:
2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-propyl-4(3H)-pyrimidinone has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit angiogenesis. 2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-propyl-4(3H)-pyrimidinone has also been shown to have neuroprotective effects, protecting neurons from damage and death.
実験室実験の利点と制限
One of the main advantages of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-propyl-4(3H)-pyrimidinone is its specificity and potency. It has been shown to have a high affinity for its target enzymes and signaling pathways, making it an effective tool for studying their function. However, one limitation of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-propyl-4(3H)-pyrimidinone is its low solubility, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are many potential future directions for research on 2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-propyl-4(3H)-pyrimidinone. One area of interest is its potential use in combination therapies for cancer and autoimmune diseases. Another area of interest is its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to better understand the mechanism of action of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-propyl-4(3H)-pyrimidinone and its effects on various signaling pathways and enzymes.
合成法
The synthesis of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-propyl-4(3H)-pyrimidinone involves a multistep process that starts with the reaction of 2-chloro-4-(2-methoxyphenyl)-6-propylpyrimidine with piperazine in the presence of a base. This results in the formation of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-propyl-4(3H)-pyrimidinone, which is then purified using column chromatography. The yield of the final product is typically around 50%.
科学的研究の応用
2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-propyl-4(3H)-pyrimidinone has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic effects. In particular, 2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-propyl-4(3H)-pyrimidinone has been investigated for its potential use in treating cancer, autoimmune diseases, and neurological disorders.
特性
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-propyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-3-6-14-13-17(23)20-18(19-14)22-11-9-21(10-12-22)15-7-4-5-8-16(15)24-2/h4-5,7-8,13H,3,6,9-12H2,1-2H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTSYJYOPUZSSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-propyl-1H-pyrimidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B6123858.png)
![3-{2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxoethyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B6123864.png)
![N-(2,5-dimethylphenyl)-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6123880.png)
![2-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B6123882.png)
![1-{[7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B6123885.png)

![3-(2,4-dimethoxyphenyl)-5-[1-(1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B6123895.png)
![1-(4-{[(4-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6123901.png)
![N-{2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B6123907.png)
![1-acetyl-4-({5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-1,4-diazepane](/img/structure/B6123912.png)

![N-(2,6-diisopropylphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6123934.png)
![4-bromo-N-[2-(2-cyclopentylidenehydrazino)-2-oxoethyl]-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B6123948.png)